molecular formula C17H24ClNO3 B12919295 2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one CAS No. 81778-78-1

2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one

Cat. No.: B12919295
CAS No.: 81778-78-1
M. Wt: 325.8 g/mol
InChI Key: QGWXZNNRJWBKCM-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one is a compound belonging to the isoxazolidin-3-one family. These compounds are known for their diverse applications in medicinal chemistry and crop sciences. The compound is particularly noted for its herbicidal properties, making it a valuable asset in agricultural research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one typically involves the cyclization of β-halide hydroxamic acids. One practical method is the 5-exo cyclization of N-substituted α-alkynyl hydroxamic acids, catalyzed by gold(I) complexes such as Au(PPh₃)SbF₆. This method offers high Z-selectivity for the newly formed exocyclic double bond .

Industrial Production Methods

Industrial production of this compound can be achieved through the nucleophilic cyclization of β-halide carboxylic acid esters with hydroxylamines. This method is scalable and provides moderate to good yields under optimized conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoxazolidin-3-ones, alcohols, and amines, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one involves its interaction with specific enzymes and molecular pathways. For instance, it inhibits the enzyme DAAO, which plays a role in hormone secretion and synaptic transmission. This inhibition can modulate physiological processes, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyloxy group enhances its lipophilicity, potentially improving its interaction with lipid membranes and enzymes .

Properties

CAS No.

81778-78-1

Molecular Formula

C17H24ClNO3

Molecular Weight

325.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-4,4-dimethyl-5-pentoxy-1,2-oxazolidin-3-one

InChI

InChI=1S/C17H24ClNO3/c1-4-5-8-11-21-16-17(2,3)15(20)19(22-16)12-13-9-6-7-10-14(13)18/h6-7,9-10,16H,4-5,8,11-12H2,1-3H3

InChI Key

QGWXZNNRJWBKCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1C(C(=O)N(O1)CC2=CC=CC=C2Cl)(C)C

Origin of Product

United States

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